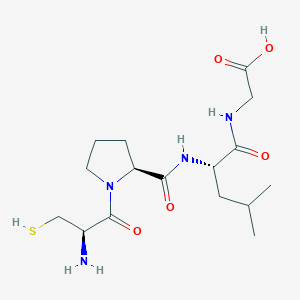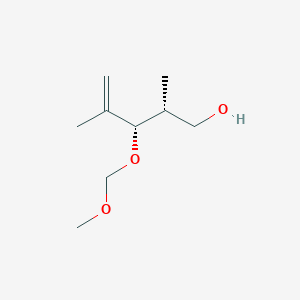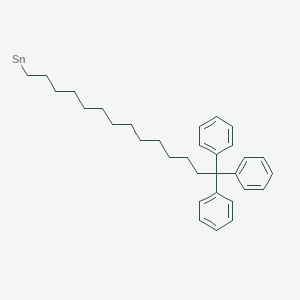
H-Cys-Pro-Leu-Gly-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Cys-Pro-Leu-Gly-OH is a tetrapeptide composed of four amino acids: cysteine, proline, leucine, and glycine This compound is of significant interest in the fields of biochemistry and molecular biology due to its unique structural and functional properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Pro-Leu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (leucine, proline, and cysteine) are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used for protecting the amino group during synthesis .
The general steps for SPPS are as follows:
Attachment of Glycine: Glycine is attached to the resin using a linker.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (leucine) is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for proline and cysteine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The choice of resin, protecting groups, and coupling reagents can vary depending on the specific requirements of the peptide being synthesized .
Análisis De Reacciones Químicas
Types of Reactions
H-Cys-Pro-Leu-Gly-OH can undergo various chemical reactions, including:
Reduction: Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can undergo substitution reactions, particularly at the cysteine residue, where the thiol group can react with electrophiles.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is a reagent used for selective oxidation of peptides.
Reduction: Dithiothreitol (DTT) is commonly used for reducing disulfide bonds.
Substitution: Electrophiles like iodoacetamide can react with the thiol group of cysteine.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with substituted cysteine residues.
Aplicaciones Científicas De Investigación
H-Cys-Pro-Leu-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Used in the development of peptide-based materials and biotechnological processes
Mecanismo De Acción
The mechanism of action of H-Cys-Pro-Leu-Gly-OH involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, which are essential for the structural integrity and function of many proteins. The proline residue introduces a kink in the peptide chain, affecting its overall conformation. Leucine and glycine contribute to the hydrophobic and flexible nature of the peptide, respectively .
Comparación Con Compuestos Similares
Similar Compounds
H-Cys-Pro-Leu-Gly-NH2: Similar to H-Cys-Pro-Leu-Gly-OH but with an amide group at the C-terminus.
H-Cys-Pro-Leu-Gly-OMe: Similar but with a methoxy group at the C-terminus.
H-Cys-Pro-Leu-Gly-OEt: Similar but with an ethoxy group at the C-terminus
Uniqueness
This compound is unique due to its free carboxyl group at the C-terminus, which can participate in various chemical reactions and interactions. This property distinguishes it from its amide, methoxy, and ethoxy counterparts, which have different reactivity and stability profiles.
Propiedades
Número CAS |
478549-68-7 |
|---|---|
Fórmula molecular |
C16H28N4O5S |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-11(14(23)18-7-13(21)22)19-15(24)12-4-3-5-20(12)16(25)10(17)8-26/h9-12,26H,3-8,17H2,1-2H3,(H,18,23)(H,19,24)(H,21,22)/t10-,11-,12-/m0/s1 |
Clave InChI |
OLSHOBGNFITHGG-SRVKXCTJSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)

![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)


![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)

![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)


![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
